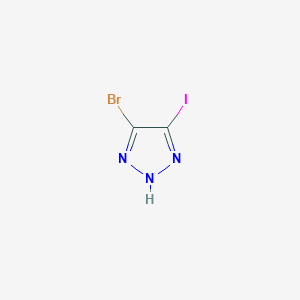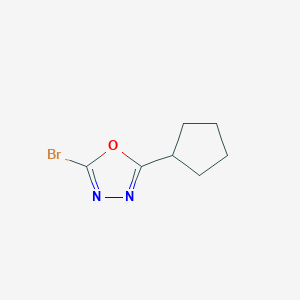
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method involves the reaction of α-bromo nitroalkanes with acyl hydrazides under mild, non-dehydrative conditions . This approach avoids the formation of 1,2-diacyl hydrazide intermediates and allows for the direct formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve the use of dehydrating agents to cyclize N,N’-diacylhydrazines . These methods can be adapted for the production of this compound by selecting appropriate starting materials and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can modify the functional groups attached to the oxadiazole ring.
Applications De Recherche Scientifique
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates . This interaction can modify the physicochemical and pharmacokinetic profiles of small molecules, making it a valuable tool in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications.
1,2,3-Oxadiazole: Less commonly studied but still of interest in certain applications.
1,2,5-Oxadiazole:
Uniqueness
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and hydrogen bond-accepting capabilities . This makes it particularly valuable in medicinal chemistry and materials science applications.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
2-bromo-5-cyclopentyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H9BrN2O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2 |
Clé InChI |
VYUMVKBOYWXCKL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NN=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



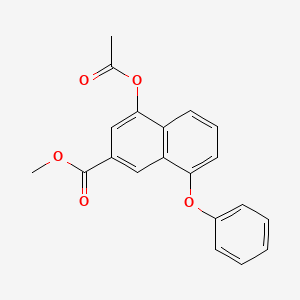




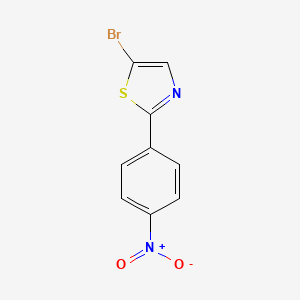
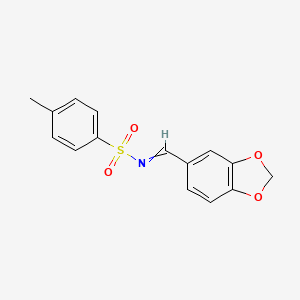
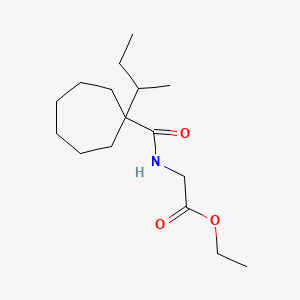
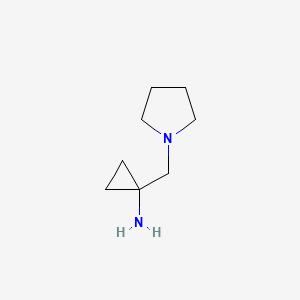
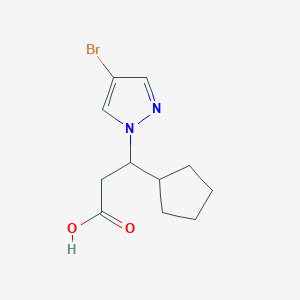
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
